molecular formula C15H22N2O4S B5089965 N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide

N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide

Cat. No. B5089965
M. Wt: 326.4 g/mol
InChI Key: FNVKKSQTPGOZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide” is a biochemical used for proteomics research . It has a molecular formula of C9H18N2O and a molecular weight of 170.25 .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide” is represented by the formula C9H18N2O . The InChI string is 1S/C9H20N2/c1-9-3-6-11(7-4-9)8-5-10-2/h9-10H,3-8H2,1-2H3 .


Physical And Chemical Properties Analysis

“N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide” is a solid at room temperature . It has a molecular weight of 170.25 and a molecular formula of C9H18N2O .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The sulfonylphenoxy moiety can interact with various biological targets, and modifications to this core structure can lead to the discovery of new drugs .

Future Directions

Piperidine derivatives, which “N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide” is a part of, are being utilized in different therapeutic applications. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-12-7-9-17(10-8-12)22(19,20)14-5-3-13(4-6-14)21-11-15(18)16-2/h3-6,12H,7-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVKKSQTPGOZDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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